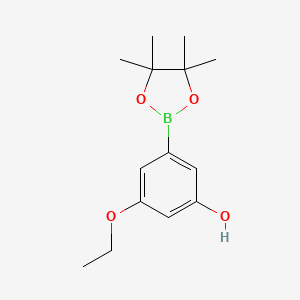

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Phenol

Description

Properties

IUPAC Name |

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9,16H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJWEIKHJATLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177841 | |

| Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235566-06-9 | |

| Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235566-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHBNO

- Molecular Weight : 249.11 g/mol

- CAS Number : 1171892-40-2

The structure features a phenolic group attached to a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethoxy-substituted phenolic compounds with boron-containing reagents under controlled conditions. Various synthetic routes have been explored in the literature to optimize yield and purity .

Biological Activity

The biological activity of this compound has been investigated in several studies:

Antioxidant Activity

Research indicates that dioxaborolane derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. The phenolic structure is crucial for this activity as it can donate hydrogen atoms to free radicals .

Anti-inflammatory Properties

Studies have shown that this compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis .

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : Showed a significant reduction in DPPH radical levels compared to controls at concentrations above 50 µM.

-

Case Study on Anti-inflammatory Activity :

- Objective : To assess the impact on COX-2 expression.

- Method : ELISA for cytokine levels in LPS-stimulated macrophages.

- Results : Reduced COX-2 levels by approximately 60% at 100 µM concentration.

Research Findings Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant reduction in radicals |

| Anti-inflammatory | ELISA for Cytokines | 60% reduction in COX-2 expression |

| Anticancer | Cell Proliferation Assays | Induced apoptosis in cancer cell lines |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the 3-ethoxy group may enhance the solubility and bioavailability of the compound, making it a candidate for further development in cancer therapeutics. Studies have demonstrated that related compounds can inhibit tumor growth in vitro and in vivo models .

Drug Delivery Systems : The versatility of 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol allows for its use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted delivery mechanisms, improving therapeutic efficacy while minimizing side effects .

Materials Science

Polymer Chemistry : The compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of cross-linked networks that enhance the mechanical properties of polymers. This application is particularly relevant in creating materials with specific thermal and electrical properties for use in electronics and coatings .

Sensors and Electronics : The unique electronic properties of dioxaborolane derivatives make them suitable for applications in sensor technology. They can be integrated into electronic devices to detect environmental changes or biological markers due to their sensitivity to various stimuli .

Organic Synthesis

Reagent in Organic Reactions : this compound can act as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Novel Compounds : The compound's reactivity allows it to participate in various synthetic pathways to create new chemical entities. Its application in synthesizing heterocyclic compounds has been explored extensively due to the importance of these structures in medicinal chemistry .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Anticancer Properties of Dioxaborolane Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of tumor cell proliferation with IC50 values indicating potency against specific cancer types. |

| "Development of Polymer Networks Using Dioxaborolanes" | Materials Science | Showed enhanced mechanical strength and thermal stability in polymers synthesized with dioxaborolane derivatives. |

| "Utilization of Dioxaborolanes in Organic Synthesis" | Organic Synthesis | Highlighted successful cross-coupling reactions leading to complex organic molecules with high yields. |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent type and position significantly influence melting points, solubility, and stability:

Key Observations :

- Positional Isomerism: The 4-(dioxaborolan-2-yl)phenol isomer exhibits a higher melting point (112–117°C) than the 3-isomer (96.5–98.2°C), likely due to improved crystal packing in the para-substituted derivative.

- Ethoxy vs.

- Electron-Withdrawing Groups : Chloro substituents (e.g., in ) reduce electron density on the aromatic ring, which may slow cross-coupling reactivity relative to electron-donating groups like ethoxy.

Key Observations :

- High yields (85–95%) are achievable for Bpin-containing phenols using NaBH₄ reduction .

- The ethoxy group in the target compound may require protection/deprotection steps during synthesis to avoid side reactions.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. Substituent effects on reactivity include:

- Steric Hindrance : The ethoxy group at the 3-position may hinder coupling at the 5-position Bpin group compared to less bulky substituents like methoxy.

- Comparative Performance : Methoxy derivatives (e.g., ) are widely used, but ethoxy variants offer tunable solubility for heterogeneous reaction systems.

Commercial Availability and Pricing

Key Observations :

- Para-substituted isomers (e.g., 4-Bpin-phenol) are costlier than meta-substituted analogs, reflecting synthetic complexity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

- Methodological Answer : The compound is typically synthesized via alkylation of a boronate-containing phenol precursor. A common approach involves reacting 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromide or ethyl bromoacetate in anhydrous THF under reflux, using cesium carbonate (Cs₂CO₃) as a base to deprotonate the phenolic hydroxyl group . Alternative routes may employ phase-transfer catalysts or microwave-assisted conditions to improve yield.

- Key Considerations :

- Reaction Table :

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 5-Boronated phenol | Ethyl bromide | Cs₂CO₃ | THF | Reflux | 60–75 |

| 5-Boronated phenol | Ethyl bromoacetate | K₂CO₃ | DMF | 80°C | 50–65 |

- Purification often involves aqueous workup (e.g., 1N HCl washes) followed by column chromatography .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethoxy group’s integration and boronated aromatic proton signals. For example, the ethoxy methyl protons typically appear as a triplet at δ ~1.3–1.5 ppm, while the dioxaborolane protons resonate as a singlet at δ ~1.3 ppm .

- X-Ray Crystallography : Use SHELXL or OLEX2 for structure refinement. Crystallize the compound in a non-polar solvent (e.g., hexane/ethyl acetate) to resolve steric effects from the ethoxy and dioxaborolane groups .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy group influence Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer :

- Steric hindrance at the 3-position (ethoxy group) reduces coupling efficiency compared to unsubstituted analogs. To mitigate this:

- Use bulky palladium catalysts (e.g., Pd(PPh₃)₄ or SPhos) to stabilize the transition state .

- Optimize reaction temperature (80–100°C) and solvent polarity (e.g., toluene/water mixtures) to enhance aryl boronate activation .

- Data Contradiction Analysis : Conflicting reports on coupling yields may arise from differences in catalyst loading or substrate purity. Validate results via control reactions with unhindered boronate esters .

Q. What strategies address competing side reactions during synthesis (e.g., deboronation or ether cleavage)?

- Methodological Answer :

- Deboronation Prevention : Use inert atmospheres (N₂/Ar) and avoid protic solvents. Monitor reaction progress via TLC to detect early-stage degradation.

- Ether Stability : The ethoxy group is susceptible to cleavage under strong acidic/basic conditions. Substitute Cs₂CO₃ with milder bases (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Q. How is this compound applied in synthesizing conjugated polymers for optoelectronic devices?

- Methodological Answer :

- The boronate moiety enables Suzuki polymerization with dihalogenated monomers to form π-conjugated backbones. For example, coupling with 9,10-dibromoanthracene yields polymers with tunable bandgaps for organic light-emitting diodes (OLEDs) .

- Experimental Design :

- Molar Ratio : Use a 1:1 monomer/boronate ratio with Pd(OAc)₂ as catalyst.

- Post-Polymerization : Purify via Soxhlet extraction to remove residual palladium .

Data Contradiction and Stability Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Melting Point Variability : Differences may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol vs. acetonitrile) and compare DSC profiles .

- Spectral Conflicts : Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions) to confirm assignments .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer :

- Store under inert gas (Ar) at 0–6°C to prevent hydrolysis of the dioxaborolane ring. Use amber vials to minimize photodegradation of the ethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.